Boldenone Propionate

Descripción general

Descripción

Boldenone Propionate is an anabolic-androgenic steroid derived from testosterone. It is a synthetic compound that is commonly used in veterinary medicine, particularly for the treatment of horses. This compound is known for its ability to promote muscle growth, increase appetite, and enhance erythropoiesis (the production of red blood cells).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boldenone Propionate is synthesized from androstenedione through a series of chemical reactions. The process involves the use of a dual-enzyme system comprising 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase. These enzymes catalyze the conversion of androstenedione to boldenone, which is then esterified with propionic acid to form this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on chemical synthesis. The process involves the use of hazardous chemicals and complex synthesis conditions, which can lead to environmental pollution. recent advancements in enzymatic synthesis have shown promise in improving the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Boldenone Propionate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound.

Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated derivatives of this compound .

Aplicaciones Científicas De Investigación

Boldenone Propionate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of anabolic-androgenic steroids and their chemical properties.

Biology: Research on this compound helps in understanding the mechanisms of muscle growth and erythropoiesis.

Medicine: It is studied for its potential therapeutic applications in treating muscle wasting diseases and anemia.

Industry: this compound is used in the development of veterinary pharmaceuticals and performance-enhancing drugs

Mecanismo De Acción

Boldenone Propionate exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, which then regulates the transcription of specific genes involved in muscle growth and erythropoiesis. The compound increases nitrogen retention, protein synthesis, and stimulates the release of erythropoietin in the kidneys .

Comparación Con Compuestos Similares

Boldenone Undecylenate: Another ester of boldenone, commonly used in veterinary medicine.

Testosterone Propionate: A similar anabolic-androgenic steroid with a propionate ester.

Nandrolone Decanoate: An anabolic steroid with similar muscle-building properties.

Uniqueness: Boldenone Propionate is unique due to its balanced anabolic and androgenic properties, making it effective for muscle growth with fewer androgenic side effects compared to other steroids. Its propionate ester also allows for a relatively fast onset of action .

Actividad Biológica

Boldenone propionate is an anabolic androgenic steroid (AAS) derived from testosterone, primarily used in veterinary medicine but also misused in bodybuilding for its muscle-building properties. Understanding its biological activity is crucial for assessing both its therapeutic potential and the risks associated with its misuse. This article synthesizes available research findings, case studies, and pharmacological data regarding this compound.

Boldenone acts primarily as an agonist of the androgen receptor, which regulates gene transcription related to muscle growth and development. Its structure allows it to exhibit strong anabolic effects while maintaining moderate androgenic properties. Unlike many other steroids, boldenone has low estrogenic activity and negligible progestogenic activity, which reduces the risk of certain side effects commonly associated with anabolic steroids .

Key Characteristics:

- Anabolic Activity: Promotes muscle mass increase.

- Androgenic Activity: Moderate effects on male characteristics.

- Estrogenic Activity: Low risk of estrogen-related side effects.

- Half-Life: Approximately 14 days when administered intramuscularly .

Pharmacokinetics

This compound is typically administered via intramuscular injection, allowing for a depot effect where the drug is slowly released into circulation. The conversion of this compound into active boldenone occurs after administration, leading to sustained anabolic effects over time .

1. Adverse Effects on Health

A case study highlighted the severe health consequences of AAS misuse, including boldenone. A 32-year-old male bodybuilder experienced heart enlargement and liver dysfunction after prolonged use of multiple steroids, including boldenone. Following cessation and treatment, significant improvements were noted in heart function and liver health . This underscores the potential for serious cardiovascular and hepatic complications associated with AAS misuse.

2. Neurochemical Impact

Research on animal models has shown that boldenone can impair cognitive functions and motor activity. In a study involving rats treated with boldenone, significant oxidative stress was observed alongside neuroinflammation and neuronal death, indicating potential neurotoxic effects .

Table 1: Summary of Neurochemical Changes Induced by Boldenone

| Parameter | Control Group | Boldenone Group |

|---|---|---|

| Lipid Peroxidation (MDA) | Baseline | Increased |

| Nitric Oxide (NO) | Baseline | Increased |

| Reduced Glutathione (GSH) | Baseline | Decreased |

| Acetylcholinesterase (AChE) | Baseline | Decreased |

| Neuronal Survival (Bcl-2) | Baseline | Decreased |

Effects on Reproductive Health

In a study involving male rabbits, boldenone undecylenate (a closely related compound) was shown to adversely affect reproductive parameters such as serum testosterone levels, sperm motility, and overall reproductive health. The results indicated that higher doses led to significant reductions in testicular weight and sperm quality .

Research Findings on Dosage and Duration

A comparative study evaluated the impact of varying doses and exposure durations of boldenone on behavioral outcomes in rats. Results indicated that both memory deficits and increased anxiety levels were dose-dependent, suggesting that higher doses over extended periods could exacerbate adverse behavioral changes .

Table 2: Behavioral Outcomes Based on Treatment Protocols

| Treatment Protocol | Dose (mg/kg) | Duration (weeks) | Memory Deficits | Anxiety Levels |

|---|---|---|---|---|

| Protocol I | 5 | 4 | Significant | Increased |

| Protocol II | 2.5 | 8 | Moderate | Normal |

| Protocol III | 1.25 | 12 | Minimal | Normal |

Propiedades

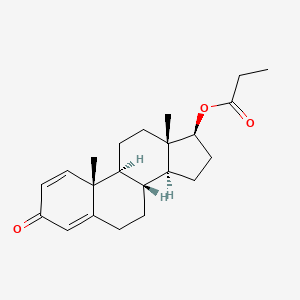

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJOJMSGJSWPSE-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017193 | |

| Record name | Boldenone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

977-32-2 | |

| Record name | (17beta)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boldenone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boldenone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J73SJ6F4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.